molecular formula C17H18N2 B3055260 N1,N3-Dibenzylidene-1,3-propanediamine CAS No. 63674-16-8

N1,N3-Dibenzylidene-1,3-propanediamine

Katalognummer: B3055260
CAS-Nummer: 63674-16-8
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: UAAULDPIYJDRKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N3-Dibenzylidene-1,3-propanediamine is an organic compound with the molecular formula C17H18N2. It is characterized by the presence of two benzylidene groups attached to a 1,3-propanediamine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1,N3-Dibenzylidene-1,3-propanediamine can be synthesized through the condensation reaction between benzaldehyde and 1,3-propanediamine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bonds. The reaction can be represented as follows:

C6H5CHO+H2NCH2CH2NH2C6H5CH=NCH2CH2N=CHC6H5+H2O\text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{CH}_2\text{N}=\text{CHC}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​CHO+H2​NCH2​CH2​NH2​→C6​H5​CH=NCH2​CH2​N=CHC6​H5​+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N3-Dibenzylidene-1,3-propanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups back to amines.

    Substitution: The benzylidene groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N1,N3-Dibenzylidene-1,3-propanediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1,N3-Dibenzylidene-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzylidene groups play a crucial role in these interactions by providing a reactive site for binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1,N3-Dibenzylidene-2,2-dimethyl-1,3-propanediamine
  • N1,N3-Dibenzylidene-1,3-butanediamine
  • N1,N3-Dibenzylidene-1,3-pentanediamine

Uniqueness

N1,N3-Dibenzylidene-1,3-propanediamine is unique due to its specific structural features, including the presence of two benzylidene groups and a 1,3-propanediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

63674-16-8

Molekularformel

C17H18N2

Molekulargewicht

250.34 g/mol

IUPAC-Name

N-[3-(benzylideneamino)propyl]-1-phenylmethanimine

InChI

InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2

InChI-Schlüssel

UAAULDPIYJDRKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.